molecular formula C5H11ClN2O B2871859 N-Methylazetidine-2-carboxamide;hydrochloride CAS No. 1696683-26-7

N-Methylazetidine-2-carboxamide;hydrochloride

Cat. No.: B2871859
CAS No.: 1696683-26-7
M. Wt: 150.61
InChI Key: IUSAXBWCWSNQIX-UHFFFAOYSA-N
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Description

N-Methylazetidine-2-carboxamide hydrochloride is a four-membered azetidine ring derivative with a carboxamide group and an N-methyl substitution. Its molecular formula is C₅H₁₁ClN₂O, and it exists as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

N-methylazetidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-6-5(8)4-2-3-7-4;/h4,7H,2-3H2,1H3,(H,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSAXBWCWSNQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696683-26-7
Record name N-methylazetidine-2-carboxamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylazetidine-2-carboxamide;hydrochloride typically involves the reaction of N-methylazetidine with a carboxamide group under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The exact reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methylazetidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-Methylazetidine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylazetidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of N-methylazetidine-2-carboxamide hydrochloride with its piperidine, pyrrolidine, and azetidine-based analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Appearance Key Structural Features
N-Methylazetidine-2-carboxamide HCl C₅H₁₁ClN₂O 150.61 4-membered Likely crystalline* Strained azetidine ring; N-methyl carboxamide
N-Methylpiperidine-2-carboxamide HCl C₇H₁₅ClN₂O 178.66 6-membered Crystalline Flexible piperidine ring; similar substitution
N-Methylpyrrolidine-2-carboxamide HCl C₆H₁₃ClN₂O 164.64 5-membered White crystalline Moderate ring strain; N-methyl carboxamide
2-(3-Methylazetidin-1-yl)acetic acid HCl C₆H₁₂ClNO₂ 165.62 4-membered Not reported Azetidine with acetic acid side chain

*Inferred from analogous compounds (e.g., pyrrolidine derivatives in ).

Key Observations :

  • Solubility : Hydrochloride salts improve aqueous solubility across all compounds.
  • Molecular Weight : Azetidine derivatives generally have lower molecular weights, which may improve bioavailability.
Piperidine Derivatives (e.g., N-Methylpiperidine-2-carboxamide HCl)
  • CNS Applications : Piperidine derivatives are common in neuroactive compounds (e.g., donepezil hydrochloride, an acetylcholinesterase inhibitor) .
  • Metabolic Stability : Larger rings may offer slower metabolic degradation compared to azetidine.
Pyrrolidine Derivatives (e.g., N-Methylpyrrolidine-2-carboxamide HCl)
  • Cholinergic Activity : Pyrrolidine carboxamides are explored for acetylcholine receptor modulation .
  • Synthetic Flexibility : Substitutions like methoxymethyl groups (e.g., 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide HCl) enhance structural diversity for target optimization .
Azetidine Derivatives (e.g., 2-(3-Methylazetidin-1-yl)acetic acid HCl)
  • Novel Targets: Azetidine’s strained structure is exploited in protease inhibitors or kinase modulators .
  • Limited Data: Current evidence lacks detailed IC₅₀ or binding affinity data for azetidine carboxamides, highlighting a research gap.

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